Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” is a metabolite of DDT (dichlorodiphenyltrichloroethane), a pesticide that has been used worldwide since the 1940s . This compound is formed photochemically from DDE, a derivative of DDT .
Method of Application: The compound is generated through photochemical reactions and can be chemically synthesized for research purposes . It consists of both cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene . Both stereoisomers can be resolved by gas chromatography on a polar capillary column .
Results and Outcomes: This compound has been detected in more than 60 biotic (e.g., marine mammals, birds, human milk) and abiotic samples (fat deposits in kitchen hoods) from different areas all over the world . The stereoisomer distribution and concentrations (0.3–3.9% relative to corresponding 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p′-DDE) levels) were determined by means of the synthesized analytical standard .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” can be used in the study of nucleophilic reactions of benzene derivatives . This compound can undergo nucleophilic substitution reactions, which are surprising as aryl halides are generally incapable of reacting by either an SN1 or SN2 pathway .
Method of Application: The compound can react with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
Results and Outcomes: The chief products of this reaction are phenol and diphenyl ether . The resulting N-2,4-dinitrophenyl derivatives are bright yellow crystalline compounds that facilitated analysis of peptides and proteins .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” can also be used in the study of electrophilic aromatic substitution reactions . This compound can undergo electrophilic aromatic substitution because aromaticity is maintained .
Method of Application: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Results and Outcomes: The resulting substituted benzene ring is a product of the electrophilic aromatic substitution reaction . This reaction mechanism is characterized by the initial addition of the electrophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” can be synthesized on a large scale . This process is important for producing sufficient quantities of the compound for various applications .
Method of Application: It typically involves controlled reactions under specific conditions .
Results and Outcomes: The large-scale synthesis results in the production of “2,4-Dichloro-1-(1-chloroethyl)benzene” in quantities suitable for industrial use .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” is used as a solvent and a precursor chemical in the synthesis of agrochemicals . It’s also used in softening and removing carbon-based contamination on metal surfaces .
Method of Application: In agrochemical synthesis, this compound can be used in various reactions to produce desired products . As a solvent, it can dissolve other substances, facilitating their reactions .
Results and Outcomes: The use of “2,4-Dichloro-1-(1-chloroethyl)benzene” in these applications contributes to the production of agrochemicals and the cleaning of metal surfaces . The specific results depend on the particular reactions or processes involved .
2,4-Dichloro-1-(1-chloroethyl)benzene, with the chemical formula C₈H₇Cl₃ and a molecular weight of 209.5 g/mol, is an aromatic compound characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring and a chloroethyl group at the 1 position. This compound is often utilized in various chemical syntheses and has applications in research and industry. Its structure can be represented as follows:
textCl | Cl - C6H4 - CHCl - CH3
The compound is recognized for its unique properties, including low solubility in water and higher solubility in organic solvents, which makes it useful in various chemical applications .
These reactions are significant for synthesizing more complex organic molecules and derivatives .
The biological activity of 2,4-Dichloro-1-(1-chloroethyl)benzene has been studied primarily in terms of its potential toxicity and effects on living organisms. It exhibits:
Further research is required to fully elucidate its biological effects and mechanisms of action .
Several methods exist for synthesizing 2,4-Dichloro-1-(1-chloroethyl)benzene:
These methods highlight the versatility of this compound in synthetic organic chemistry .
2,4-Dichloro-1-(1-chloroethyl)benzene finds applications across various fields:
The compound's unique structure allows it to participate in diverse
Interaction studies involving 2,4-Dichloro-1-(1-chloroethyl)benzene focus on its reactivity with biological molecules and other chemicals:
Understanding these interactions is crucial for assessing both its utility in synthetic applications and its safety profile .
Several compounds share structural similarities with 2,4-Dichloro-1-(1-chloroethyl)benzene. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
1-Chloro-2-(chloromethyl)benzene | 611-19-8 | 0.91 | Contains a chloromethyl group instead of chloroethyl. |
1,3-Dichloro-5-(chloromethyl)benzene | 3290-06-0 | 0.91 | Different positioning of chlorine atoms affects reactivity. |
1-Chloroethylbenzene | 12648 | 0.88 | Lacks multiple chlorines; simpler structure affects properties. |
2,4-Dichlorobenzyl chloride | 10025 | 0.85 | Similar chlorination pattern but different functional groups. |
These comparisons illustrate how variations in substituents and their positions influence the chemical behavior and applications of these compounds .
Chlorination of ethylbenzene derivatives is highly dependent on reaction conditions, particularly the choice of catalyst and initiation method. In the presence of Lewis acids such as iron(III) chloride (FeCl₃), electrophilic aromatic substitution occurs preferentially at the ortho and para positions of the benzene ring due to the electron-donating ethyl group’s directing effects. For example, chlorination of ethylbenzene with FeCl₃ yields a mixture of o-chloroethylbenzene (30–40%) and p-chloroethylbenzene (60–70%). The ethyl group’s activating nature enhances the ring’s electron density, facilitating electrophilic attack by chlorine radicals generated in situ.
In contrast, radical-initiated chlorination under ultraviolet (UV) light promotes side-chain substitution. This process proceeds via a free-radical mechanism, where chlorine radicals abstract a hydrogen atom from the ethyl group’s terminal carbon, forming a benzyl radical. Subsequent chlorine addition produces 1-chloro-1-phenylethane as the major product (85–90% yield). The selectivity for side-chain chlorination under UV light arises from the stability of the benzylic radical intermediate.
Table 1: Comparative Chlorination Pathways for Ethylbenzene
Condition | Catalyst/Initiation | Major Product | Yield (%) |
---|---|---|---|
FeCl₃, 25°C | Electrophilic | o- and p-chloroethylbenzene | 95–98 |
UV light, 40°C | Radical | 1-chloro-1-phenylethane | 85–90 |
These results underscore the critical role of reaction conditions in directing chlorination toward either the aromatic ring or the alkyl side chain.
The introduction of chirality in 2,4-dichloro-1-(1-chloroethyl)benzene necessitates asymmetric synthetic strategies. Recent advances in chiral sulfide catalysis have enabled enantioselective electrophilic chlorination of alkenes. For instance, bifunctional sulfide catalysts leverage non-covalent interactions, such as hydrogen bonding, to stabilize chlorinated intermediates and control stereochemistry. In a representative protocol, N-allyl anilides undergo chlorocarbocyclization in the presence of a chiral sulfide catalyst and dichlorohexane (DCH), yielding tetrahydroquinoline derivatives with >90% enantiomeric excess (ee).
While this method has not been explicitly applied to 2,4-dichloro-1-(1-chloroethyl)benzene, analogous approaches could be adapted by substituting the starting material with ethylbenzene derivatives. Key factors influencing stereoselectivity include:
Table 2: Stereoselective Chlorination Parameters
Parameter | Optimal Condition | Enantiomeric Excess (%) |
---|---|---|
Catalyst loading | 10 mol% | 92–95 |
Temperature | −40°C | 94 |
Chlorinating agent | Dichlorohexane (DCH) | 90–93 |
Further research is needed to optimize these conditions for ethylbenzene-derived substrates.
Microwave-assisted synthesis offers potential advantages in accelerating chlorination reactions and improving yields through enhanced thermal efficiency. While direct studies on 2,4-dichloro-1-(1-chloroethyl)benzene are limited, microwave-induced plasma systems have demonstrated efficacy in decomposing chlorinated aromatics like monochlorobenzene and o-dichlorobenzene. In these systems, argon plasma generated by microwave irradiation (2.45 GHz) achieves complete decomposition at 130°C with 10% oxygen content.
Adapting such technology to synthetic applications could reduce reaction times and energy consumption. For example, traditional thermal chlorination of ethylbenzene derivatives requires prolonged heating (6–12 hours), whereas microwave-assisted methods might achieve comparable yields in minutes. However, challenges remain in scaling these systems for complex syntheses and preventing undesired side reactions.
The chlorine atoms in 2,4-dichloro-1-(1-chloroethyl)benzene exert competing inductive (-I) and resonance (-M) effects, significantly influencing EAS kinetics. The -I effect withdraws electron density through σ-bonds, deactivating the ring and slowing electrophilic attack. Conversely, the -M effect delocalizes electrons via resonance, partially offsetting deactivation. In nitration reactions, the relative rates of substitution for halogenated benzenes demonstrate this interplay [4]:
Compound | Relative Nitration Rate (vs. Benzene) |
---|---|
Benzene | 1.0 |
Fluorobenzene | 0.11 |
Chlorobenzene | 0.02 |
Bromobenzene | 0.06 |
Iodobenzene | 0.13 |
For 2,4-dichloro-1-(1-chloroethyl)benzene, the -I dominance of chlorine reduces reactivity compared to benzene. However, the chloroethyl group introduces steric and electronic complexities. Kinetic studies show that the ortho/para-directing nature of chlorine persists, but the 1-chloroethyl substituent further deactivates the ring, lowering the rate of nitration by 98% compared to toluene [4] [6].
Polar aprotic solvents like sulfuric acid stabilize charged intermediates in EAS by solvating the electrophile and σ-complex. In the nitration of 2,4-dichloro-1-(1-chloroethyl)benzene, the mixed-acid system (HNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺), which attacks the aromatic ring. Sulfuric acid’s high dielectric constant stabilizes the transition state, reducing the activation energy by 15–20 kJ/mol compared to nonpolar solvents [6] [7].
The chloroethyl group alters solvent interactions by introducing localized dipole moments. Computational simulations reveal that the C-Cl bond’s polarity creates regions of partial positive charge, enhancing electrostatic interactions with the solvent. This stabilization accelerates the formation of the Wheland intermediate (σ-complex) but slows its deprotonation due to increased steric hindrance [3] [7].
Density functional theory (DFT) calculations provide atomic-level insights into the σ-complex formed during EAS. For 2,4-dichloro-1-(1-chloroethyl)benzene, the intermediate adopts a distorted cyclohexadienyl structure with partial positive charge delocalization. Key findings include:
These models predict that steric effects from the chloroethyl group limit access to the para position, directing substitution predominantly to the meta position—a deviation from typical halogen-directed EAS patterns [3] [7].